5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Overview

Description

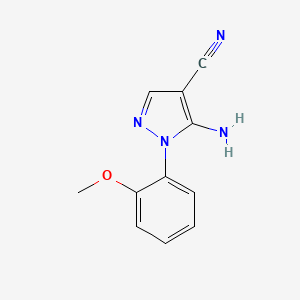

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5-position, a methoxyphenyl group at the 1-position, and a carbonitrile group at the 4-position, making it a versatile scaffold for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme urease . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the survival of certain bacteria such as Helicobacter pylori .

Mode of Action

Similar compounds have been found to inhibit urease by interacting with the active site of the enzyme . This interaction prevents the enzyme from catalyzing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition can disrupt the pH balance within the cells of H. pylori, potentially inhibiting their survival .

Result of Action

The inhibition of urease by this compound could potentially lead to the disruption of H. pylori survival, given the enzyme’s role in maintaining the bacterium’s intracellular pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 2-methoxyphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile: Known for its use as an intermediate in the synthesis of insecticides.

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C10H10N4O

- IUPAC Name : this compound

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. The most notable methods include:

- Michael-type Addition Reaction : This method involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, yielding high selectivity and good yields (47%-93%) under mild conditions .

- Mechanochemical Synthesis : A green approach using tannic acid-functionalized silica-coated nanoparticles has also been reported, allowing for efficient synthesis at room temperature .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrazole, including this compound, show significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

Research has indicated that this compound and its derivatives can inhibit the proliferation of cancer cells. For instance, one study found that specific analogs displayed a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . Importantly, these compounds showed minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have been identified as selective inhibitors of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Table of Biological Activities

Notable Research Findings

- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial activity against common pathogens, revealing significant inhibition zones compared to standard antibiotics .

- Anticancer Studies : Compounds were tested on various cancer cell lines, showing promising results in inhibiting cell growth while sparing normal cells from toxicity .

- Mechanisms of Action : Investigations into the mechanisms revealed that these compounds might interact with specific cellular pathways involved in inflammation and cancer progression .

Properties

IUPAC Name |

5-amino-1-(2-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-10-5-3-2-4-9(10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTDTJIVDSFGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478616 | |

| Record name | 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-19-6 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650628-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.